molecular formula C13H13FN2O2 B5323380 1-allyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione

1-allyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione

Cat. No. B5323380
M. Wt: 248.25 g/mol
InChI Key: KTONYTBRRCJAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinediones. It is commonly known as AFAPD and has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of AFAPD is not fully understood, but it has been proposed to act through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. AFAPD has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. AFAPD has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. Additionally, AFAPD has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
AFAPD has been shown to exhibit various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. AFAPD has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit angiogenesis. Additionally, AFAPD has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory signaling pathways. AFAPD has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

AFAPD has several advantages for lab experiments, including its relatively simple synthesis method and its potential use in various scientific research applications. However, there are also some limitations to the use of AFAPD in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of AFAPD, including further studies to understand its mechanism of action, optimization of its synthesis method, and further studies to evaluate its potential use in the treatment of various diseases. Additionally, AFAPD could potentially be used as a lead compound for the development of new drug candidates with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis method of AFAPD involves the reaction of 4-fluoroaniline with ethyl acetoacetate, followed by the addition of allyl bromide and sodium ethoxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

AFAPD has been studied for its potential use in various scientific research applications, including as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. AFAPD has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, AFAPD has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(4-fluoroanilino)-1-prop-2-enylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-2-7-16-12(17)8-11(13(16)18)15-10-5-3-9(14)4-6-10/h2-6,11,15H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTONYTBRRCJAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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